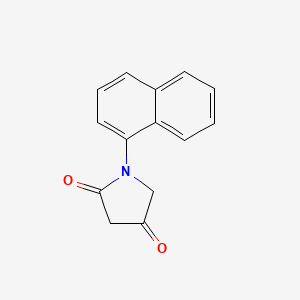

1-Naphthalen-1-ylpyrrolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Naphthalen-1-ylpyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1537687-14-1 . It has a molecular weight of 225.25 . The compound is part of the pyrrolidine family, a group of five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of 1-Naphthalen-1-ylpyrrolidine-2,4-dione is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The non-planarity of the ring due to sp3 hybridization allows for increased three-dimensional coverage, a phenomenon called “pseudorotation” .Applications De Recherche Scientifique

Specific Applications

Now, let’s focus on six unique applications:

a. Antimicrobial Agents: Pyrrolidine derivatives exhibit promising antibacterial and antifungal properties. Researchers have explored their potential as novel antimicrobial agents.

b. Anti-inflammatory Compounds: The pyrrolidine scaffold has been investigated for its anti-inflammatory effects. Modulating inflammatory pathways using pyrrolidine-based molecules could lead to therapeutic breakthroughs.

c. Neuroprotective Agents: Given the central nervous system’s vulnerability, pyrrolidine derivatives have been studied as potential neuroprotective agents. Their ability to modulate neuronal function and protect against neurodegenerative diseases is of great interest.

d. Anticancer Agents: Researchers have explored pyrrolidine-based compounds as potential anticancer agents. Their ability to inhibit specific pathways or target cancer cells selectively holds promise.

e. Enantioselective Catalysis: The stereogenicity of pyrrolidine compounds makes them valuable in enantioselective catalysis. They serve as chiral ligands or organocatalysts, enabling efficient asymmetric transformations.

f. Prodrug Design: Pyrrolidine derivatives can be strategically designed as prodrugs to enhance bioavailability, stability, and targeted delivery of active pharmaceutical ingredients.

For more in-depth information, you can explore relevant literature . If you have any further questions or need additional details, feel free to ask!

Propriétés

IUPAC Name |

1-naphthalen-1-ylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-8-14(17)15(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFJDEOTRGBEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)

![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)